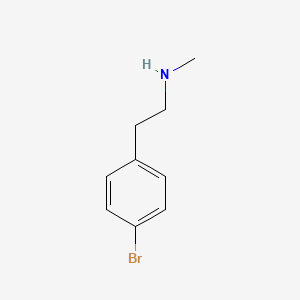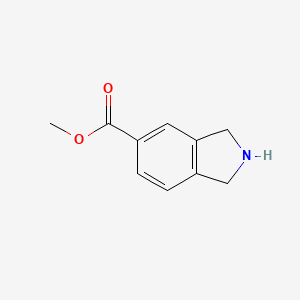
Methylisoindolin-5-carboxylat
Übersicht
Beschreibung
Methyl isoindoline-5-carboxylate is a chemical compound that is part of the isoindoline family, characterized by a bicyclic structure that includes an indoline system. While the provided papers do not directly discuss methyl isoindoline-5-carboxylate, they do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and potential synthesis routes for methyl isoindoline-5-carboxylate.
Synthesis Analysis
The synthesis of related compounds, such as methyl indole-3-carboxylate, involves regioselective dibromination, as described in the synthesis of methyl 5,6-dibromoindole-3-carboxylate . Similarly, the synthesis of methyl 5- and 6-nitroindole-2-carboxylates from indoline-2-carboxylic acid involves nitration and dehydrogenation steps . These methods could potentially be adapted for the synthesis of methyl isoindoline-5-carboxylate by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds closely related to methyl isoindoline-5-carboxylate has been determined using X-ray structural analysis . This technique could be employed to elucidate the crystal structure of methyl isoindoline-5-carboxylate, providing insights into its stereochemistry and conformation.
Chemical Reactions Analysis
The chemical reactions involving related compounds, such as bromination and nitration, are key to modifying the core structure and introducing functional groups . These reactions are crucial for the diversification of the indole and quinoline scaffolds and could be relevant for the functionalization of methyl isoindoline-5-carboxylate.
Physical and Chemical Properties Analysis
While the physical and chemical properties of methyl isoindoline-5-carboxylate are not directly reported in the provided papers, the properties of similar compounds can be inferred. For instance, the solubility, melting point, and stability of the compound could be predicted based on the behavior of methyl indole and quinoline carboxylates under various conditions . Additionally, the reactivity of the compound in different chemical environments could be extrapolated from the known reactions of related structures.
Wissenschaftliche Forschungsanwendungen
Synthese von Indolderivaten
“Methylisoindolin-5-carboxylat” kann bei der Synthese von Indolderivaten verwendet werden . Indole sind wichtige heterocyclische Systeme in Naturprodukten und Medikamenten. Sie spielen eine entscheidende Rolle in der Zellbiologie .
Biologisch aktive Verbindungen
Indolderivate, die aus “this compound” synthetisiert werden können, wurden als biologisch aktive Verbindungen zur Behandlung von Krebszellen, Mikroben und verschiedenen Arten von Störungen im menschlichen Körper eingesetzt . Sowohl natürliche als auch synthetische Indole zeigen verschiedene biologisch wichtige Eigenschaften .
Arzneimittelforschung
“this compound” bietet ein immenses Potenzial in verschiedenen Anwendungen, von der Arzneimittelforschung bis hin zur Materialsynthese. Es kann als Vorläufer bei der Synthese verschiedener Medikamente verwendet werden.
Materialsynthese
Neben seinen Anwendungen in der Arzneimittelforschung kann “this compound” auch bei der Materialsynthese eingesetzt werden. Es kann als Baustein bei der Synthese verschiedener Materialien verwendet werden.
Anti-HIV-1-Verbindungen
Es wurde berichtet, dass Indolderivate, die aus “this compound” synthetisiert wurden, anti-HIV-1-Eigenschaften aufweisen . Diese Verbindungen können bei der Entwicklung neuer Medikamente zur Behandlung von HIV-1 eingesetzt werden .
Chemische Forschung
“this compound” ist eine vielseitige chemische Verbindung, die in der wissenschaftlichen Forschung eingesetzt wird . Es kann in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet werden .
Safety and Hazards
Wirkmechanismus
Target of Action
Methyl isoindoline-5-carboxylate is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives, in general, are known to interact with their targets, leading to various biological changes . These changes can result in a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting that they may affect viral replication pathways.
Result of Action
Indole derivatives have been reported to exhibit various biological activities . For example, some indole derivatives have shown activity against Mycobacterium tuberculosis, multidrug-resistant Acinetobacter baumanii, and Gram-negative bacteria .
Eigenschaften
IUPAC Name |
methyl 2,3-dihydro-1H-isoindole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-10(12)7-2-3-8-5-11-6-9(8)4-7/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBKALMWYNRSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CNC2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600395 | |
| Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
742666-57-5 | |
| Record name | Methyl 2,3-dihydro-1H-isoindole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



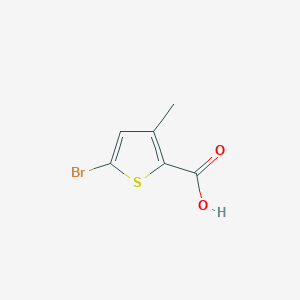
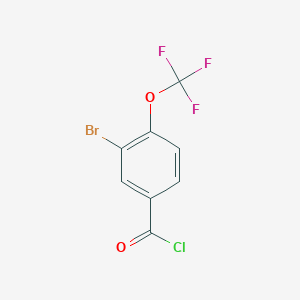


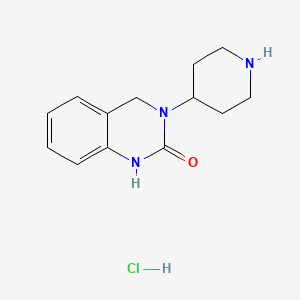


![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)


![2-Bromo-4-methoxybenzo[d]thiazole](/img/structure/B1341961.png)


